

# Spectroscopic Profile of (2,4,5-Trimethoxyphenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2,4,5-Trimethoxyphenyl)methanol**, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the underlying experimental methodologies.

## Chemical Structure and Properties

**(2,4,5-Trimethoxyphenyl)methanol** is an aromatic alcohol with the chemical formula  $C_{10}H_{14}O_4$  and a molecular weight of 198.22 g/mol <sup>[1]</sup> Its structure, characterized by a benzene ring substituted with three methoxy groups and a hydroxymethyl group, is a key determinant of its spectroscopic properties.

Molecular Structure:

Caption: Molecular Structure of **(2,4,5-Trimethoxyphenyl)methanol**

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2,4,5-Trimethoxyphenyl)methanol**, including  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
6.98	s	1H	Ar-H
6.69	s	1H	Ar-H
4.60	s	2H	-CH <sub>2</sub> OH
3.88	s	3H	-OCH <sub>3</sub>
3.84	s	3H	-OCH <sub>3</sub>
3.80	s	3H	-OCH <sub>3</sub>
2.50 (broad s)	s	1H	-OH

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment
151.7	Ar-C
148.8	Ar-C
143.1	Ar-C
122.9	Ar-C
113.8	Ar-CH
97.9	Ar-CH
60.1	-CH <sub>2</sub> OH
56.7	-OCH <sub>3</sub>
56.6	-OCH <sub>3</sub>
56.2	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Broad	O-H stretch (alcohol)
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
1610, 1510	Strong	C=C stretch (aromatic ring)
1210	Strong	C-O stretch (aryl ether)
1040	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
198	100	[M] <sup>+</sup> (Molecular Ion)
181	60	[M - OH] <sup>+</sup>
167	85	[M - CH <sub>2</sub> OH] <sup>+</sup>
152	40	[M - CH <sub>2</sub> OH - CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: Approximately 10-20 mg of **(2,4,5-Trimethoxyphenyl)methanol** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

3.1.2.  $^1\text{H}$  NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

3.1.3.  $^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 200-240 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds are typically employed. Due to the low natural abundance of  $^{13}\text{C}$ , several hundred to several thousand scans are often required.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation: A small amount of the solid **(2,4,5-Trimethoxyphenyl)methanol** is finely ground with dry potassium bromide (KBr) powder (approximately 1:100 ratio by weight). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

3.2.2. Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. The sample pellet or film is placed in the sample holder in the path of the IR beam. A background spectrum of the empty spectrometer (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

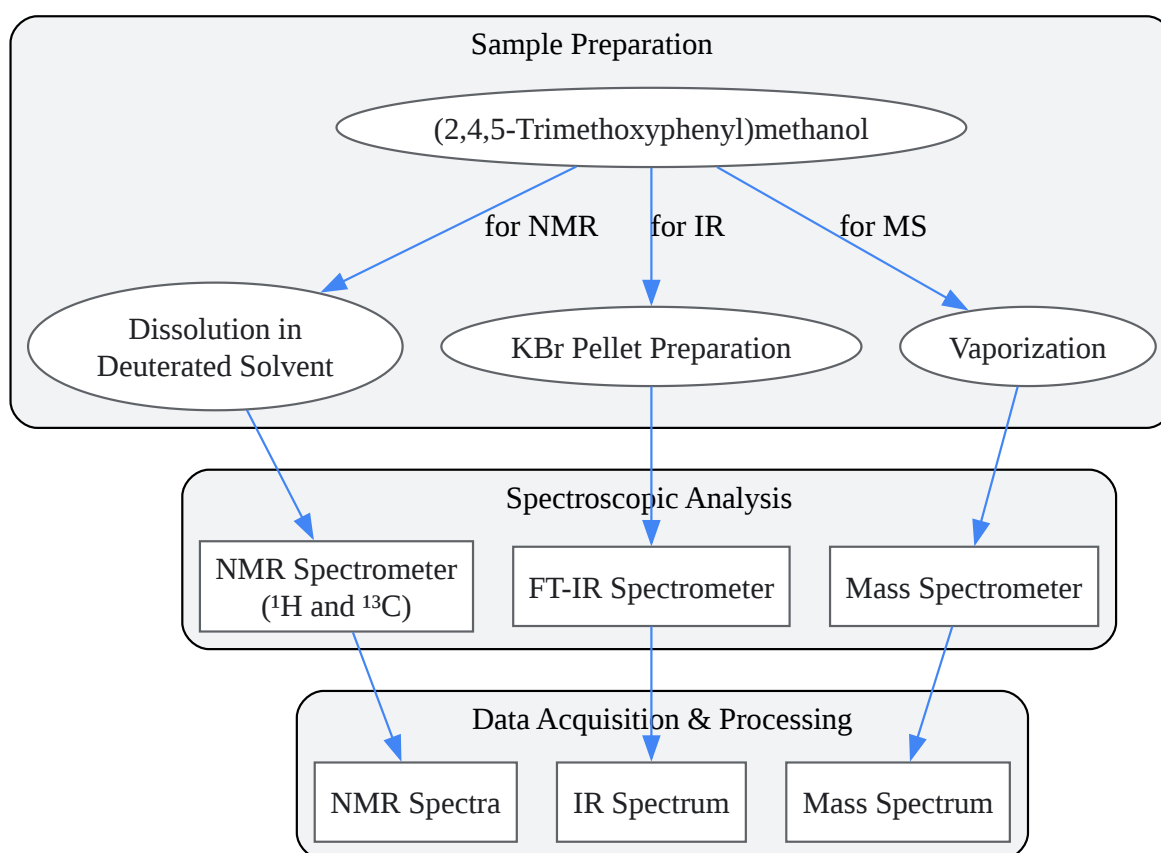
3.3.1. Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In electron ionization (EI) mass spectrometry, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3.3.2. Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer). The detector then records the abundance of each ion, generating the mass spectrum.

## Experimental Workflow and Molecular Structure Visualization

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the molecular structure of **(2,4,5-Trimethoxyphenyl)methanol**.



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Caption: General experimental workflow for spectroscopic analysis.

Caption: Ball-and-stick model of **(2,4,5-Trimethoxyphenyl)methanol**.

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## References

- 1. (2,4,5-Trimethoxyphenyl)methanol | C<sub>10</sub>H<sub>14</sub>O<sub>4</sub> | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (2,4,5-Trimethoxyphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331670#spectroscopic-data-of-2-4-5-trimethoxyphenyl-methanol]

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